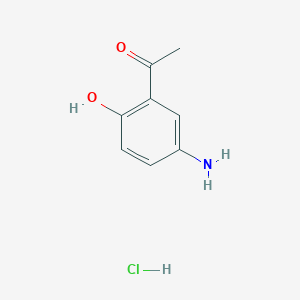

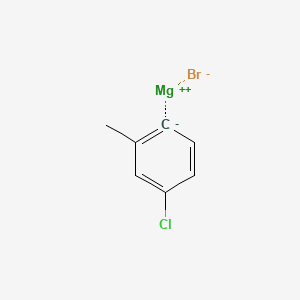

![molecular formula C14H11F3N2O2 B3179483 Methyl 2-[3-(trifluoromethyl)anilino]nicotinate CAS No. 59361-45-4](/img/structure/B3179483.png)

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate

Descripción general

Descripción

“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is a chemical compound that is part of the trifluoromethylbenzene series . It is used as a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Synthesis Analysis

The synthesis of “Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with 2-chloronicotinate in ethylene glycol . An improved synthesis of 2-methyl-3-(trifluoromethyl)aniline has been reported . A more detailed synthesis process can be found in the document titled "DEVELOPMENT OF A BENCH-SCALE PHARMACEUTICAL SYNTHESIS" .Molecular Structure Analysis

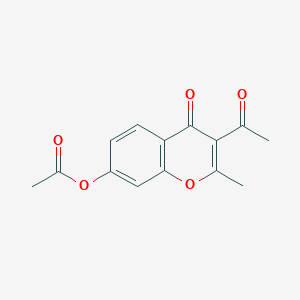

The molecular formula of “Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is C14H11F3N2O2 . The InChI code for the compound is 1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-12-6(5)8(9,10)11 .Chemical Reactions Analysis

“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” may be used in chemical synthesis . It may also be used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- Pharmacokinetic Study : A pharmacokinetic study of a related analgesic-antiinflammatory agent, 2-(2'-methyl-3'-chloro-anilino)lysine nicotinate (L-104), revealed significant insights into the absorption, distribution, metabolism, and excretion patterns of similar compounds. Key findings included detailed serum peak levels and half-life times in both rats and dogs, providing a foundational understanding of how related compounds like Methyl 2-[3-(trifluoromethyl)anilino]nicotinate might behave in biological systems (Pico et al., 1981).

Synthesis and Chemical Development

- Synthesis of Related Compounds : A study focused on the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, which is structurally similar to Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, describes a safe and economical synthesis process. This work is critical in understanding the synthetic pathways and industrial scalability of similar compounds (Mulder et al., 2013).

Medical and Biological Applications

- Topical Drug Delivery : Research on bicontinuous sucrose ester microemulsions as vehicles for topical delivery of drugs used methyl nicotinate as a model to induce inflammation. This study provides insights into the potential of Methyl 2-[3-(trifluoromethyl)anilino]nicotinate in topical applications and drug delivery systems (Bolzinger et al., 1998).

Synthesis and Metabolic Studies

- Synthesis and Metabolite Analysis : A synthesis study of 2-[3′-(Trifluoromethyl)anilino]-5-hydroxynicotinic acid, a metabolite of a compound similar to Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, provides valuable information on the metabolic pathways and possible metabolites of these types of compounds (Nemec et al., 1974).

Analgesic Properties

- Antinociceptive Activity : A study investigating the synthesis and antinociceptive activity of methyl nicotinate, a compound structurally related to Methyl 2-[3-(trifluoromethyl)anilino]nicotinate, revealed significant peripheral and central antinociceptive effects, suggesting potential therapeutic applications for related compounds (Erharuyi et al., 2015).

Safety And Hazards

Direcciones Futuras

“Methyl 2-[3-(trifluoromethyl)anilino]nicotinate” is a reactant in the synthesis of methylguanidine derivatives, which are prospective PET radioligands for the open channel of the NMDA receptor, linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders . This suggests potential future directions in the development of treatments for these conditions.

Propiedades

IUPAC Name |

methyl 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-21-13(20)11-6-3-7-18-12(11)19-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDDOBIMJBJFCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[3-(trifluoromethyl)anilino]nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

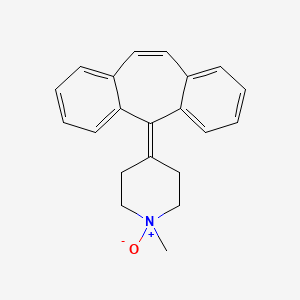

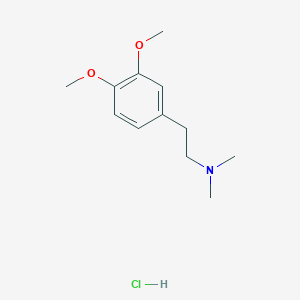

![[4-[2-[(4-Chlorobenzoyl)amino]ethyl]phenyl] 4-chlorobenzoate](/img/structure/B3179402.png)

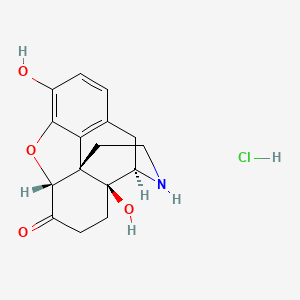

![Bromo[2-(1-piperidinylmethyl)phenyl]magnesium](/img/structure/B3179412.png)

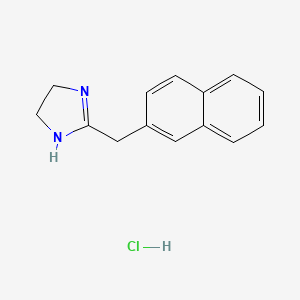

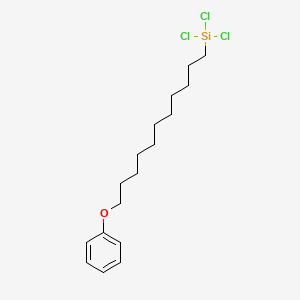

![5-[(3-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride](/img/structure/B3179463.png)

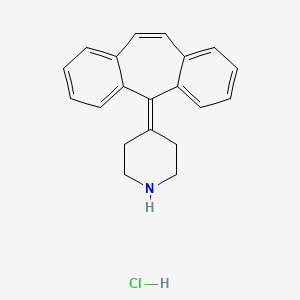

![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)